methyl 5-((4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate
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Overview
Description
Starting Materials: o-Tolyl derivatives.
Reaction Conditions: Electrophilic aromatic substitution or Suzuki coupling reactions are commonly employed.
Formation of the Furan-2-Carboxylate Ester:
Starting Materials: Methyl furan-2-carboxylate.
Reaction Conditions: Esterification reactions catalyzed by acids or bases.
Industrial Production Methods
Industrial-scale synthesis may employ similar steps but with optimization for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms might be used for large-scale production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-((4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate involves multiple steps. A typical synthetic route might include the following:
Preparation of the Pyrazolopyridazine Core:
Starting Materials: The synthesis often starts with commercially available pyrazoles and pyridazines.
Reaction Conditions: Condensation reactions under reflux conditions in the presence of dehydrating agents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at various positions, leading to the formation of ketones, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the keto or ester functionalities, potentially producing alcohols.
Substitution: Various nucleophilic or electrophilic substitutions can be carried out on the aromatic rings or the furan moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, halogens, Lewis acids.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
Potential applications in drug discovery and development due to its interesting bioactive core. It can serve as a lead compound in the development of new therapeutic agents.
Medicine
Research suggests its potential as an anti-inflammatory or anticancer agent, although detailed biological studies are still ongoing.
Industry
Used in the design of new materials with specific electronic or optical properties. Its structural features can be tailored to meet the needs of various industrial applications.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action depends on its interaction with biological targets, such as enzymes or receptors. Its pyrazolopyridazine core is known to inhibit specific enzymes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-((4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate
Methyl 5-((4-methyl-7-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate
Uniqueness
The presence of the o-tolyl group in the compound provides it with unique steric and electronic properties, differentiating it from other similar compounds. These features can influence its reactivity and biological activity, making it a distinct entity in the realm of organic chemistry.
Properties
IUPAC Name |
methyl 5-[[4-methyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-12-6-4-5-7-16(12)24-18-15(10-21-24)13(2)22-23(19(18)25)11-14-8-9-17(28-14)20(26)27-3/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBOZSBHYYNKHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC4=CC=C(O4)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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